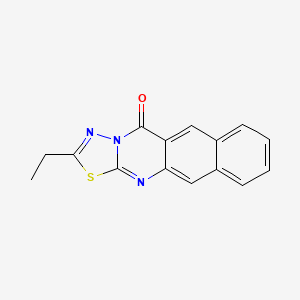
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a quinazolinone core fused with a thiadiazole ring, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” typically involves multi-step organic reactions. The starting materials and reagents may include aromatic amines, thiadiazole derivatives, and various catalysts. The reaction conditions often require controlled temperatures, solvents, and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such complex compounds may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield, purity, and cost-effectiveness. Specific details would depend on the compound’s intended use and the manufacturer’s proprietary processes.
化学反应分析
Types of Reactions
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action for “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds may include other quinazolinone derivatives and thiadiazole-containing molecules. Examples might be:
- Quinazolin-4-one
- 1,3,4-Thiadiazole derivatives
Uniqueness
The uniqueness of “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” lies in its specific structure, which combines the properties of both quinazolinone and thiadiazole rings. This fusion may result in unique chemical reactivity and biological activity not seen in other compounds.
Conclusion
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” is a complex and potentially versatile compound with applications across various scientific fields
属性
CAS 编号 |
82828-63-5 |
|---|---|
分子式 |
C15H11N3OS |
分子量 |
281.3 g/mol |
IUPAC 名称 |
14-ethyl-13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one |
InChI |
InChI=1S/C15H11N3OS/c1-2-13-17-18-14(19)11-7-9-5-3-4-6-10(9)8-12(11)16-15(18)20-13/h3-8H,2H2,1H3 |
InChI 键 |
RIHBDEGQRWHDDI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN2C(=O)C3=CC4=CC=CC=C4C=C3N=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















